molecular formula C21H27N3O4S B2847142 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide CAS No. 897619-21-5

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide

Cat. No.: B2847142
CAS No.: 897619-21-5
M. Wt: 417.52
InChI Key: LOMUCMJOYOYFOP-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a sulfonylethyl chain linked to a methylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate sulfonyl chloride to form the sulfonylated piperazine intermediate.

    Coupling with Benzamide: The sulfonylated piperazine intermediate is then coupled with 4-methylbenzoyl chloride under basic conditions to yield the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

    Medicine: Preliminary studies suggest that it may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzamide can be compared with other piperazine derivatives, such as:

    Trazodone: An antidepressant that also contains a piperazine ring but differs in its overall structure and pharmacological profile.

    Naftopidil: A selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.

    Urapidil: Another alpha-1 adrenergic receptor antagonist with a different substitution pattern on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and benzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-3-5-18(6-4-17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-7-9-20(28-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMUCMJOYOYFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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